molecular formula C7H4N4O B13113688 5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile CAS No. 39807-67-5

5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile

Cat. No.: B13113688
CAS No.: 39807-67-5
M. Wt: 160.13 g/mol
InChI Key: MMUYWKDMXZFQFT-UHFFFAOYSA-N
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Description

5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile: is a heterocyclic compound that features a furan ring fused to a triazole ring with a nitrile group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carboxylic acid hydrazide with suitable reagents to form the triazole ring. The nitrile group can be introduced through various methods, including the use of cyanating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups on the furan or triazole rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may lead to the formation of amines or other reduced derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biology, particularly in the development of new bioactive molecules. Its triazole ring is known for its biological activity, and modifications to the furan ring can enhance its interaction with biological targets.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be used to design new drugs with improved efficacy and selectivity. The compound’s ability to interact with various biological targets makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The nitrile group can also participate in interactions with biological molecules, contributing to the compound’s overall activity. The exact pathways involved depend on the specific application and the biological system being targeted.

Comparison with Similar Compounds

  • 5-Furan-2-yl [1,3,4]oxadiazole-2-thiol
  • 5-Furan-2-yl-4H [1,2,4]triazole-3-thiol

Comparison: Compared to similar compounds, 5-Furan-2-YL-3H-[1,2,3]triazole-4-carbonitrile has a unique combination of a furan ring, a triazole ring, and a nitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the nitrile group, in particular, can enhance its reactivity and interaction with biological targets, setting it apart from other similar compounds .

Properties

CAS No.

39807-67-5

Molecular Formula

C7H4N4O

Molecular Weight

160.13 g/mol

IUPAC Name

5-(furan-2-yl)-2H-triazole-4-carbonitrile

InChI

InChI=1S/C7H4N4O/c8-4-5-7(10-11-9-5)6-2-1-3-12-6/h1-3H,(H,9,10,11)

InChI Key

MMUYWKDMXZFQFT-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NNN=C2C#N

Origin of Product

United States

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